N-(2-Chloroethyl)-N-hexyl-1-hexanamine

DNA alkylation cytotoxicity monofunctional mustard

N-(2-Chloroethyl)-N-hexyl-1-hexanamine (CAS 57616-80-5, molecular formula C14H30ClN, MW 247.85 g/mol) is a tertiary aliphatic amine classified within the nitrogen mustard family. Structurally, it carries a single 2-chloroethyl group on a nitrogen atom substituted with two n-hexyl chains, making it a monofunctional alkylating agent.

Molecular Formula C14H30ClN
Molecular Weight 247.85 g/mol
CAS No. 57616-80-5
Cat. No. B13931737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloroethyl)-N-hexyl-1-hexanamine
CAS57616-80-5
Molecular FormulaC14H30ClN
Molecular Weight247.85 g/mol
Structural Identifiers
SMILESCCCCCCN(CCCCCC)CCCl
InChIInChI=1S/C14H30ClN/c1-3-5-7-9-12-16(14-11-15)13-10-8-6-4-2/h3-14H2,1-2H3
InChIKeyZPRUXOMHPKKNQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloroethyl)-N-hexyl-1-hexanamine (CAS 57616-80-5): Procurement-Grade Monofunctional Nitrogen Mustard for DNA Lesion and Alkylation Mechanism Research


N-(2-Chloroethyl)-N-hexyl-1-hexanamine (CAS 57616-80-5, molecular formula C14H30ClN, MW 247.85 g/mol) is a tertiary aliphatic amine classified within the nitrogen mustard family . Structurally, it carries a single 2-chloroethyl group on a nitrogen atom substituted with two n-hexyl chains, making it a monofunctional alkylating agent [1]. Unlike the clinically predominant bifunctional nitrogen mustards (e.g., mechlorethamine, chlorambucil, melphalan) that possess two 2-chloroethyl arms and form DNA interstrand cross-links, this compound can only generate mono-alkylated DNA adducts [2]. This fundamental mechanistic distinction defines its utility as a probe compound for dissecting the relative contributions of DNA monoadducts versus cross-links in cytotoxicity, mutagenesis, and DNA repair pathway activation.

Monofunctional DNA alkylation tool for lesion-specific mechanistic dissection

Isolates monoadduct contributions from cross-link-driven cytotoxicity and repair

High-lipophilicity alkylating probe for membrane permeability and tissue partitioning research

Why N-(2-Chloroethyl)-N-hexyl-1-hexanamine Cannot Be Substituted by Bifunctional Nitrogen Mustard Analogs in Mechanistic Studies


Generic substitution of N-(2-Chloroethyl)-N-hexyl-1-hexanamine with bifunctional nitrogen mustards such as mechlorethamine (HN2) or chlorambucil would fundamentally alter the DNA lesion profile under investigation. Bifunctional mustards produce predominantly interstrand cross-links, which are 900–2400× more cytotoxic on a molar basis than the monoadducts generated by monofunctional mustards [1]. Moreover, the mutation spectrum diverges radically: monofunctional agents induce predominantly point mutations (transversions), whereas bifunctional agents cause major chromosomal deletions [2]. The two n-hexyl substituents additionally confer a predicted logP exceeding 5.0, dramatically higher than mechlorethamine (logP ~1.4–1.6), which alters membrane permeability, tissue distribution, and hydrolytic stability in ways that cannot be replicated by short-alkyl-chain or aromatic mustards [3]. These cumulative differences mean that substituting this compound with any bifunctional or less lipophilic analog would yield qualitatively different experimental outcomes in DNA damage, repair, and cytotoxicity assays.

Target

Monofunctional mustard: exclusively mono-alkylated DNA adducts

Bifunctional Mustard Substitute

Bifunctional agents produce interstrand cross-links; lesion profile and downstream readouts may shift qualitatively

Target

Point mutations (transversions) and low clastogenicity

Bifunctional Mustard Substitute

Predominantly chromosomal deletions; mutation spectrum inversion may confound genotoxicity interpretation

Target

Predicted logP >5.0 (dual n-hexyl); high membrane partitioning

Bifunctional Mustard Substitute

Short-chain/aromatic mustards (logP 1.4–3.9) differ >1000-fold in partition coefficient; tissue distribution cannot be replicated

Quantitative Differentiation Evidence for N-(2-Chloroethyl)-N-hexyl-1-hexanamine Versus Bifunctional and Short-Chain Nitrogen Mustards


Monofunctional Alkylation Mechanism Confers 900–2400-Fold Lower Cytotoxicity than Bifunctional HN2 in Mammalian Cells

In 9L rat glioblastoma cells, the bifunctional nitrogen mustard bis(2-chloroethyl)methylamine (HN2) was 900–2400 times more cytotoxic on an equimolar basis than monofunctional mustards—bis(ethyl)-2-chloroethylamine and bis(methyl)-2-chloroethylamine—which, like N-(2-Chloroethyl)-N-hexyl-1-hexanamine, possess only a single 2-chloroethyl group [1]. The monofunctional mustards induced no detectable DNA interstrand cross-links, whereas HN2 produced high levels of cross-links, establishing that the differential cytotoxicity is attributable to the cross-link lesion rather than alkylation reactivity per se [1]. Alkylating activity measured by 4-(p-nitrobenzyl)pyridine reactivity differed by only ~4-fold across the compounds, insufficient to explain the 900–2400-fold cytotoxicity gap [1].

Monoadduct vs cross-link cytotoxicity
Class-level
900–2400× lower cytotoxicity for monofunctional mustards vs bifunctional HN2

Supports monoadduct-driven endpoint analysis without cross-link confounding

Data to verify in target cell model; class-level inference from 9L cells

DNA alkylation cytotoxicity monofunctional mustard interstrand cross-link 9L glioblastoma

Monofunctional Mustards Produce Point Mutations, Not Chromosomal Deletions, Distinguishing Their Genotoxic Signature from Bifunctional Agents

In Chinese hamster AS52 cells, the bifunctional clinical mustard chlorambucil induced predominantly major chromosomal deletions, whereas its monofunctional half-mustard analogue produced almost exclusively point mutations (transversions) [1]. At doses causing 90% cell killing (D90), both drugs raised mutation frequency from ~9 × 10⁻⁶ to ~9 × 10⁻⁵, yet the qualitative nature of mutations was opposite: half-mustard mutations were interpretable in terms of known DNA monoadducts, while chlorambucil mutations involved gross chromosomal rearrangements consistent with cross-link processing [1]. Parallel micronucleus assays independently confirmed chlorambucil's stronger clastogenicity [1].

Mutational spectrum divergence
Class-level
Point mutations (transversions) vs major chromosomal deletions for bifunctional chlorambucil

Enables point-mutation-specific genotoxicity profiling

Half-mustard comparator data; compound-class extrapolation

mutagenesis point mutations chromosomal deletions chlorambucil half-mustard

Predicted LogP Exceeding 5.0 from Dual n-Hexyl Substitution Dramatically Exceeds Lipophilicity of Mechlorethamine (LogP ~1.4)

The two n-hexyl chains on the tertiary amine nitrogen of N-(2-Chloroethyl)-N-hexyl-1-hexanamine confer exceptionally high lipophilicity. While an experimental logP for this specific compound is not available in curated databases, a structurally analogous C14H30ClN compound (N-butyl-10-chlorodecan-1-amine) has an ALOGPS-predicted logP of 5.67 and a ChemAxon-predicted logP of 5.04 [1]. These values far exceed the experimental logP of mechlorethamine (1.4–1.6) [2] and also surpass chlorambucil (logP ~1.7–3.9, depending on measurement conditions) [3]. The trihexylamine core structure (without the chloroethyl group) has a measured logP of approximately 6.03 , corroborating the strong lipophilic contribution of dual hexyl substitution.

Lipophilicity contrast
Context-dependent
Predicted logP ~5.0–5.7 vs mechlorethamine logP 1.4–1.6

Supports high-tissue-partitioning and membrane-permeability research

Predicted from structural analogs; experimental confirmation advised

lipophilicity logP membrane permeability physicochemical property hexyl substitution

Monofunctional Nitrogen Mustards Exhibit Antitumor Activity In Vivo Despite Inability to Form DNA Cross-Links

The Ishidate group demonstrated that twenty-three derivatives of N-alkyl-N-2-chloroethyl-N-ω-chloroalkylamine—all monofunctional nitrogen mustards containing only a single 2-chloroethyl group—exhibited strong antitumor effects against Yoshida sarcoma in rats despite their complete inability to form DNA interstrand cross-links [1]. This finding, described by the authors as 'very interesting from the point of the mode of action of nitrogen mustards' [1], challenges the long-held assumption that cross-linking is obligatory for antitumor activity and highlights the biological significance of monofunctional DNA alkylation.

In vivo tumor model response
Class-level
Monofunctional N-alkyl-2-chloroethylamines reported to show antitumor effect in Yoshida sarcoma rats

Supports tumor-model endpoint exploration without cross-linking

Class-level evidence; compound-specific in vivo data to verify

antitumor activity Yoshida sarcoma monofunctional mustard in vivo efficacy carcinostatic

Monofunctional Mustard Mechanism Enables Dissection of DNA Repair Pathway Utilization Distinct from Cross-Link Repair

DNA monoadducts generated by monofunctional nitrogen mustards are processed primarily by base excision repair (BER) and nucleotide excision repair (NER) pathways, whereas the interstrand cross-links formed by bifunctional mustards additionally engage the Fanconi anemia (FA) pathway and homologous recombination (HR) [1][2]. The 1987 Tokuda & Bodell study explicitly demonstrated that monofunctional mustards induce sister chromatid exchanges (SCEs) 471–686 times less efficiently than bifunctional HN2 [1], and a 1998 study confirmed that DNA cross-links dominate the overall mutagenic spectrum even when they represent only a minor fraction of total DNA lesions [2]. By cleanly separating the monoadduct repair response from cross-link-specific repair, this compound serves as a critical control reagent for DNA repair pathway studies.

DNA repair pathway dissection
Class-level
471–686× lower SCE induction for monofunctional mustards vs bifunctional HN2

Provides monoadduct-only repair readout (BER/NER) without FA/HR pathway crosstalk

Class-level inference; confirm in target cell model

DNA repair monoadduct cross-link repair base excision repair nucleotide excision repair

Optimal Procurement and Application Scenarios for N-(2-Chloroethyl)-N-hexyl-1-hexanamine Based on Quantitative Differentiation Evidence


DNA Monoadduct vs. Cross-Link Mechanistic Dissection in Cancer Cell Lines

Use this compound as a monofunctional nitrogen mustard control in experiments designed to isolate the biological consequences of DNA monoadducts from those of interstrand cross-links. When paired with an equimolar bifunctional mustard (e.g., mechlorethamine), the 900–2400-fold differential cytotoxicity [1] and 471–686-fold differential SCE induction [1] provide a wide dynamic range for quantifying cross-link-specific contributions to cell death, cell cycle arrest, and DNA damage signaling. The absence of detectable interstrand cross-links [1] makes this compound the appropriate tool for calibrating cross-link-specific repair assays.

Mutagenesis and Genotoxicity Studies Requiring Point Mutation Signatures Without Clastogenic Confounds

Employ this compound in mutation spectrum analysis where the goal is to map point mutations (transversions) arising from N7-guanine monoadducts. As demonstrated with the chlorambucil half-mustard system, monofunctional mustards produce almost exclusively point mutations rather than the chromosomal deletions that dominate bifunctional mustard mutagenesis [2]. This clean genotoxic signature is critical for structure-mutagenicity relationship studies and for validating computational QSAR models of alkylating agent genotoxicity.

High-Lipophilicity Alkylating Agent for Membrane Permeability and CNS Penetration Studies

Leverage the predicted logP of ~5.0–5.7—derived from dual n-hexyl substitution and corroborated by structural analogs [3]—to investigate passive membrane diffusion kinetics of lipophilic alkylating agents. This property is particularly relevant for blood-brain barrier penetration studies, where the ~2500–20,000× higher octanol-water partition coefficient versus mechlorethamine (logP ~1.4) [4] suggests qualitatively different tissue distribution. The compound can serve as a lipophilic extreme reference point in alkylating agent ADME profiling panels.

In Vivo Antitumor Evaluation in Syngeneic Rat Tumor Models (Yoshida Sarcoma)

Apply this compound in rodent tumor models based on the established precedent that monofunctional N-alkyl-N-2-chloroethylamines retain strong in vivo antitumor activity against Yoshida sarcoma despite their inability to cross-link DNA [5]. The compound's structural membership in this class supports its use for investigating cross-link-independent antitumor mechanisms, tumor-specific monoadduct processing, and the therapeutic window between monofunctional and bifunctional alkylating agents in vivo.

Application
Selection Property
Validation Focus
DNA monoadduct vs cross-link mechanistic studies
Monofunctional alkylation profile
Confirm absence of interstrand cross-links in target cell model
Point-mutation genotoxicity mapping
Low clastogenicity; transversion-dominant signature
Verify mutation spectrum in reporter gene assays
Lipophilic alkylating agent ADME profiling
Predicted logP >5.0; dual hexyl substitution
Determine experimental logP and membrane permeability
In vivo tumor model endpoint studies
Cross-link-independent tumor-model response
Assess compound-specific activity in selected syngeneic models
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